AMPA Receptor Binding Affinity: 7‑Br‑2‑Cl‑6‑F‑quinoxaline vs. NBQX and Fanapanel
7‑Bromo‑2‑chloro‑6‑fluoroquinoxaline exhibits a Ki of 940 nM against human ionotropic glutamate receptor AMPA 2, as measured in a radioligand displacement assay [1]. In contrast, the benchmark quinoxalinedione antagonist NBQX (2,3‑dihydroxy‑6‑nitro‑7‑sulfamoyl‑benzo[f]quinoxaline) displays a Ki of 63 nM [2], and the highly selective AMPA antagonist Fanapanel (ZK200775) shows a Ki of 3.2 nM [3].
| Evidence Dimension | AMPA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 940 nM |
| Comparator Or Baseline | NBQX: 63 nM; Fanapanel: 3.2 nM |
| Quantified Difference | 15‑fold weaker than NBQX; 294‑fold weaker than Fanapanel |
| Conditions | Human GluR2 expressed in HK293 cells; [³H]AMPA radioligand displacement |
Why This Matters
This compound provides a distinct, moderate‑affinity chemical starting point for AMPA receptor modulator development, avoiding the extreme potency and potential toxicity of picomolar binders.
- [1] BindingDB. Ki data for 7-Bromo-2-chloro-6-fluoroquinoxaline (BDBM26431). 2007. View Source
- [2] Randle, J.C.R., et al. Competitive inhibition by NBQX of kainate/AMPA receptor currents. Eur. J. Pharmacol. 2002, 454(2‑3), 135‑143. View Source
- [3] Probes & Drugs. Fanapanel hydrate (ZK200775). Database entry. 2025. View Source
